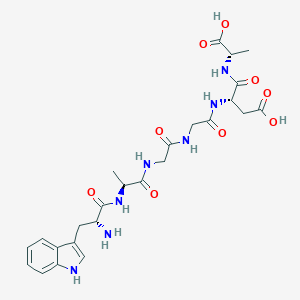

delta-Sleep-inducing peptide (1-6)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Delta-sleep-inducing peptide (DSIP) is a neuropeptide that was first discovered in 1974. It is a naturally occurring peptide that is found in the human body and has been shown to have a variety of effects on the brain and body. DSIP has been studied extensively for its potential use in the treatment of sleep disorders and other conditions. Additionally, future directions for research will be discussed.

Mechanism of Action

Delta-Sleep-inducing peptide (1-6) acts on the delta-opioid receptor, which is found in the brain and spinal cord. Activation of this receptor leads to a decrease in the activity of neurons that are involved in the regulation of wakefulness. This leads to an increase in slow-wave sleep and a decrease in wakefulness.

Biochemical and Physiological Effects

delta-Sleep-inducing peptide (1-6) has been shown to have a variety of biochemical and physiological effects. In addition to its effects on sleep, delta-Sleep-inducing peptide (1-6) has been shown to have analgesic effects, meaning it can reduce pain. It has also been shown to have anti-inflammatory effects, meaning it can reduce inflammation in the body. delta-Sleep-inducing peptide (1-6) has been studied for its potential use in the treatment of conditions such as arthritis, fibromyalgia, and other chronic pain conditions.

Advantages and Limitations for Lab Experiments

Delta-Sleep-inducing peptide (1-6) has several advantages for lab experiments. It is a naturally occurring peptide that is found in the human body, which makes it easy to obtain and study. It is also relatively stable, which makes it easy to work with in the lab. However, delta-Sleep-inducing peptide (1-6) has some limitations for lab experiments. It is a peptide, which means it can be difficult to deliver to cells or tissues in the body. Additionally, delta-Sleep-inducing peptide (1-6) has a short half-life, which means it can be quickly degraded in the body.

Future Directions

There are several future directions for research on delta-Sleep-inducing peptide (1-6). One area of research is the development of new delta-Sleep-inducing peptide (1-6) analogs that have improved stability and bioavailability. Another area of research is the study of delta-Sleep-inducing peptide (1-6) in combination with other drugs for the treatment of sleep disorders and other conditions. Additionally, more research is needed to fully understand the mechanism of action of delta-Sleep-inducing peptide (1-6) and its effects on the brain and body.

Conclusion

delta-Sleep-inducing peptide (1-6) is a neuropeptide that has been studied extensively for its potential use in the treatment of sleep disorders and other conditions. It is a naturally occurring peptide that is found in the human body and has a variety of effects on the brain and body. delta-Sleep-inducing peptide (1-6) has advantages and limitations for lab experiments, and there are several future directions for research on delta-Sleep-inducing peptide (1-6). Overall, delta-Sleep-inducing peptide (1-6) has the potential to be a valuable tool in the treatment of a variety of conditions.

Synthesis Methods

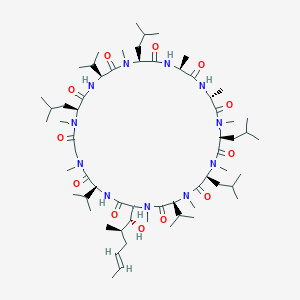

Delta-Sleep-inducing peptide (1-6) is a peptide that is composed of six amino acids. The synthesis of delta-Sleep-inducing peptide (1-6) can be achieved through solid-phase peptide synthesis (SPPS). SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. The process is automated and can produce large quantities of peptide with high purity and yield.

Scientific Research Applications

Delta-Sleep-inducing peptide (1-6) has been studied extensively for its potential use in the treatment of sleep disorders. Studies have shown that delta-Sleep-inducing peptide (1-6) can increase the amount of slow-wave sleep, which is the deepest stage of sleep. This can lead to improved sleep quality and duration. delta-Sleep-inducing peptide (1-6) has also been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders.

properties

CAS RN |

103122-89-0 |

|---|---|

Product Name |

delta-Sleep-inducing peptide (1-6) |

Molecular Formula |

C25H33N7O9 |

Molecular Weight |

575.6 g/mol |

IUPAC Name |

(3S)-3-[[2-[[2-[[(2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C25H33N7O9/c1-12(30-23(38)16(26)7-14-9-27-17-6-4-3-5-15(14)17)22(37)29-10-19(33)28-11-20(34)32-18(8-21(35)36)24(39)31-13(2)25(40)41/h3-6,9,12-13,16,18,27H,7-8,10-11,26H2,1-2H3,(H,28,33)(H,29,37)(H,30,38)(H,31,39)(H,32,34)(H,35,36)(H,40,41)/t12-,13-,16+,18-/m0/s1 |

InChI Key |

AHEJFFMYYXEMQB-UALQAHIBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N |

SMILES |

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

sequence |

WAGGDA |

synonyms |

delta sleep-inducing peptide (1-6) DSIP (1-6) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B20417.png)

![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)

![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)